Reduced Lipophilicity (XLogP3-AA) vs. 4-(Aminomethyl)benzoic Acid Drives Altered ADME Profile
The target compound exhibits a computed XLogP3-AA value of -1.9, indicating significantly lower lipophilicity compared to the non-fluorinated comparator 4-(aminomethyl)benzoic acid (XLogP = -1.6) [1][2]. This difference, driven by the electron-withdrawing fluorine atom, predicts altered membrane permeability, solubility, and metabolic handling.
| Evidence Dimension | Lipophilicity (partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = -1.9 |
| Comparator Or Baseline | 4-(Aminomethyl)benzoic acid: XLogP = -1.6 |
| Quantified Difference | ΔXLogP = -0.3 (target is more hydrophilic) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2019.06.18) vs. DrugMap reported XLogP |
Why This Matters
Lower lipophilicity can reduce non-specific protein binding and CYP-mediated clearance, potentially leading to a more favorable pharmacokinetic profile in drug discovery campaigns.
- [1] PubChem. (2025). 3-(Aminomethyl)-4-fluorobenzoic acid. Compound Summary CID 55255603. National Center for Biotechnology Information. View Source
- [2] DrugMap. (n.d.). 4-(Aminomethyl)benzoic acid. Database Entry. View Source
